2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)propanamide
Description
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Properties
Molecular Formula |
C18H21N3O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C18H21N3O3S/c1-13(21-11-10-14-4-2-3-5-15(14)12-21)18(22)20-16-6-8-17(9-7-16)25(19,23)24/h2-9,13H,10-12H2,1H3,(H,20,22)(H2,19,23,24) |
InChI Key |
GSSLOSPSJDREJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Biological Activity
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthetic Routes
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:
- Formation of Isoquinoline Derivative : The synthesis begins with the preparation of the isoquinoline core through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base.
- Amide Bond Formation : Finally, the amide bond is formed by coupling the sulfonamide with an appropriate propanamide derivative.
Reaction Conditions
- Reagents : Common reagents include sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), bases (e.g., triethylamine), and coupling agents (e.g., EDC/NHS).
- Conditions : Reactions are typically carried out under anhydrous conditions and monitored via TLC.
The biological activity of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)propanamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular functions.
Pharmacological Properties
The compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme Inhibition (Target A) | 5.0 | |
| Cancer Cell Apoptosis | 10.5 | |
| Anti-inflammatory Effect | 3.0 |
Case Study 1: Anticancer Activity
In a study published by the Sanford-Burnham Medical Research Institute, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)propanamide was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential as a therapeutic agent for inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
